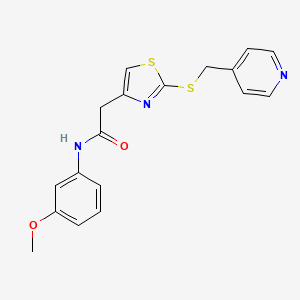

![molecular formula C19H19FN2O3S B2879752 (2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 862826-81-1](/img/structure/B2879752.png)

(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

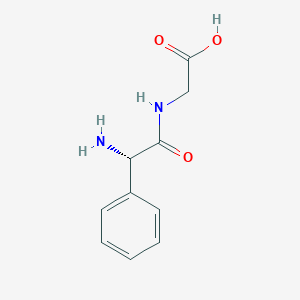

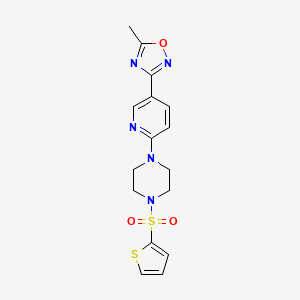

This compound appears to be an organic molecule with several functional groups, including a methanone group, a dihydroimidazole ring, and multiple methoxy and fluorophenyl groups. These functional groups could potentially give the compound unique chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to detail the exact synthesis process.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the methanone group might be susceptible to nucleophilic addition reactions, while the dihydroimidazole ring might participate in ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure and the nature of its functional groups.科学的研究の応用

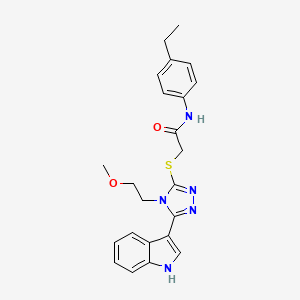

Anti-tumor Agent Development

One notable application of compounds related to (2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is in anti-tumor research. A derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, has been developed through a hit-to-lead program using solution-phase parallel synthesis. This compound showed selective cytotoxicity against a tumorigenic cell line, suggesting potential as an anti-tumor agent (Hayakawa et al., 2004).

Catalyst- and Solvent-Free Synthesis

Research has also focused on efficient, regioselective synthesis methods for related compounds. An example is the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This highlights a more environmentally friendly approach to producing these compounds, which could have various applications in medicinal chemistry (Moreno-Fuquen et al., 2019).

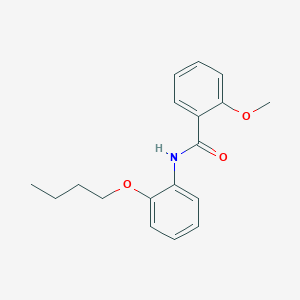

Antioxidant Properties

The exploration of antioxidant properties in derivatives of these compounds is another area of research. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone led to products with effective antioxidant power. This research could inform the development of new antioxidants for various applications, including potentially medicinal ones (Balaydın et al., 2010).

Fluorophore Development

Fluorination of fluorophores, a process that can enhance their photostability and spectroscopic properties, is another application. Compounds like bis(2,4,5-trifluorophenyl)methanone, related to the target compound, were synthesized and subjected to nucleophilic aromatic substitution reactions, yielding fluorinated fluorophores. These compounds are potentially useful in developing novel fluorinated fluorophores for various scientific and technological applications (Woydziak et al., 2012).

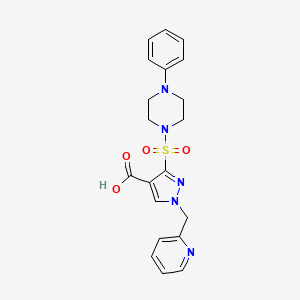

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to comment on its potential hazards.

将来の方向性

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and other chemical properties.

特性

IUPAC Name |

(2,6-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c1-24-15-4-3-5-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCMYHCNMWAUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)

![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)